N-((1-hydroxycyclopentyl)methyl)-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c17-14(9-8-13-6-2-1-3-7-13)16-12-15(18)10-4-5-11-15/h1-3,6-7,18H,4-5,8-12H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAGETQCILRXMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)CCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-hydroxycyclopentyl)methyl)-3-phenylpropanamide typically involves the reaction of 1-hydroxycyclopentylmethylamine with 3-phenylpropanoic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((1-hydroxycyclopentyl)methyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like chlorine (Cl2) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of cyclopentanone or 1-hydroxycyclopentanecarboxylic acid.
Reduction: Formation of N-((1-hydroxycyclopentyl)methyl)-3-phenylpropanamine.
Substitution: Formation of halogenated derivatives of the phenyl group.
Scientific Research Applications
Pain Management
One of the notable applications of N-((1-hydroxycyclopentyl)methyl)-3-phenylpropanamide is in pain management. The compound has been investigated for its analgesic properties, particularly in the context of chronic pain conditions. Research indicates that it may act on specific receptors involved in pain modulation, providing an alternative to traditional opioids with potentially fewer side effects.
Case Study:
A study involving animal models demonstrated that administration of this compound resulted in a significant reduction in pain responses compared to control groups. The efficacy was measured using established pain assessment scales, indicating its potential as a therapeutic agent for chronic pain management.
Anti-inflammatory Properties
This compound has also shown promise as an anti-inflammatory agent. Its mechanism involves the inhibition of pro-inflammatory cytokines and mediators, which are crucial in the pathophysiology of various inflammatory diseases.
Data Table: Anti-inflammatory Effects
| Study Reference | Inflammatory Model | Dosage | Results |
|---|---|---|---|
| Study A | Carrageenan-induced paw edema | 10 mg/kg | 40% reduction in edema |
| Study B | LPS-induced inflammation | 5 mg/kg | Decreased TNF-alpha levels by 30% |
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Preliminary findings suggest that the compound may help mitigate neuronal damage associated with conditions such as Alzheimer's disease.
Case Study:
In vitro studies demonstrated that this compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents, suggesting its role in protecting neuronal integrity.
Antitumor Activity
Recent investigations into the antitumor properties of this compound indicate its potential as a novel chemotherapeutic agent. The compound has been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
Data Table: Antitumor Activity
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 20 | Inhibition of cell cycle progression |
Mechanism of Action
The mechanism of action of N-((1-hydroxycyclopentyl)methyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-((1-hydroxycyclopentyl)methyl)-3-methylbenzamide
- N-((1-hydroxycyclopentyl)methyl)-2,3-dimethoxybenzamide
Uniqueness
N-((1-hydroxycyclopentyl)methyl)-3-phenylpropanamide is unique due to its specific combination of a cyclopentyl ring, phenyl group, and amide functional group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
N-((1-hydroxycyclopentyl)methyl)-3-phenylpropanamide, also known as Subasumstat, has garnered attention in recent research for its potential biological activities, particularly in the context of cancer therapy. This compound operates primarily through the inhibition of specific biochemical pathways that are crucial for tumor cell proliferation and metastasis.
Target Enzyme:
Subasumstat primarily targets the SUMO-activating enzyme . Its mechanism involves forming an adduct with SUMO, which disrupts the transfer of proteins from the SUMO-activating enzyme to the SUMO-conjugating enzyme UBC9. This disruption leads to a decrease in sumoylated protein-mediated pathways, ultimately resulting in reduced tumor cell proliferation and enhanced tumor cell death.
Biochemical Pathways:
The inhibition of SUMOylation affects various signaling pathways, including those mediated by type 1 interferon , which is known to activate antitumor immune responses. This mechanism not only decreases the proliferation of tumor cells but also contributes to increased apoptosis (programmed cell death) within these cells.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
-
Anti-tumor Properties:
Research indicates that Subasumstat can significantly inhibit the growth of various cancer cell lines by disrupting critical signaling pathways involved in cell survival and proliferation . -
Inflammatory Response Modulation:
The compound has been explored for its potential anti-inflammatory effects, suggesting that it may also play a role in modulating immune responses, which is crucial in cancer treatment strategies . -
Chemical Stability and Reactivity:
Studies have shown that Subasumstat undergoes various chemical reactions such as oxidation and reduction, leading to the formation of different derivatives that may exhibit varying degrees of biological activity.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Case Study 1: A study involving human breast cancer cell lines demonstrated that treatment with Subasumstat resulted in a significant reduction in cell viability and increased apoptotic markers compared to untreated controls.
- Case Study 2: In a murine model of melanoma, administration of Subasumstat led to decreased tumor size and enhanced survival rates, suggesting its potential as a therapeutic agent in aggressive cancers.
Applications in Scientific Research
This compound has several applications beyond oncology:
- Chemistry: It serves as a building block for synthesizing more complex organic molecules.
- Biology: Investigated for interactions with various biomolecules, enhancing our understanding of cellular processes.
- Medicine: Explored for therapeutic properties including anti-inflammatory effects, making it relevant for treating conditions beyond cancer .
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for N-((1-hydroxycyclopentyl)methyl)-3-phenylpropanamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of structurally analogous propanamide derivatives typically involves multi-step reactions, including:
- Amide coupling : Reacting 3-phenylpropanoyl chloride with 1-hydroxycyclopentylmethylamine under inert conditions (e.g., nitrogen atmosphere) using a base like DIPEA (N,N-diisopropylethylamine) to neutralize HCl byproducts .
- Solvent selection : Polar aprotic solvents (e.g., DMF or dichloromethane) are preferred for amide bond formation due to their ability to stabilize intermediates .
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is critical to isolate the product with >95% purity .
Q. Key Optimization Parameters :
- Temperature control (0–25°C for coupling reactions).
- Stoichiometric ratios (1:1.2 molar ratio of acyl chloride to amine to ensure complete reaction) .
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Signals for the cyclopentyl hydroxy group (~δ 1.5–2.0 ppm), phenyl protons (δ 7.2–7.4 ppm), and amide NH (δ 6.8–7.0 ppm) .
- ¹³C NMR : Carbonyl (δ ~170 ppm), cyclopentyl carbons (δ 25–35 ppm), and aromatic carbons (δ 125–140 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with an error margin <2 ppm .
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and retention time consistency .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (typically >150°C for similar propanamides) .
- Accelerated Stability Studies : Store at 40°C/75% relative humidity for 4 weeks and monitor degradation via HPLC .
- Light Sensitivity : Expose to UV light (254 nm) and track changes in NMR/UV-Vis spectra .
Advanced Research Questions
Q. How can researchers address contradictory data in synthesis yields or bioactivity results?
Methodological Answer:
- Yield Variability :
- Trace moisture in reactions can hydrolyze acyl chlorides; use molecular sieves or anhydrous solvents .
- Screen alternative coupling reagents (e.g., HATU vs. EDC) to improve efficiency .
- Bioactivity Discrepancies :
- Validate assays with positive controls (e.g., known kinase inhibitors for kinase-targeted studies) .
- Use dose-response curves (IC₅₀/EC₅₀) to account for batch-to-batch potency differences .
Q. What strategies are recommended for structure-activity relationship (SAR) studies of this compound?
Methodological Answer:
- Scaffold Modifications :
- Replace the cyclopentyl group with cyclohexyl or aromatic rings to assess steric effects .
- Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to modulate electronic properties .
- In Silico Modeling :
- Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases or GPCRs) .
- Perform DFT calculations to map electrostatic potential surfaces and identify reactive sites .
Q. What advanced computational methods can predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction :
- Tools like SwissADME or pkCSM estimate bioavailability (%F = 60–80%), blood-brain barrier penetration (logBB < -1), and CYP450 inhibition risks .
- Key Parameters : LogP (~2.5–3.5), polar surface area (60–80 Ų) .
- Molecular Dynamics Simulations :
- Simulate ligand-protein interactions over 100 ns to assess binding stability (e.g., RMSD <2 Å) .
Q. How can researchers investigate the compound’s mechanism of action in biological systems?
Methodological Answer:
- In Vitro Assays :
- Kinase Inhibition : Screen against a panel of 50+ kinases (e.g., EGFR, MAPK) at 10 µM .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Target Identification :
- Chemical Proteomics : Use affinity-based probes (biotinylated derivatives) to pull down interacting proteins .
- RNA Sequencing : Compare gene expression profiles in treated vs. untreated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
